Phenylmethanamine; 2,4,6-trinitrophenol
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Overview
Description
Phenylmethanamine, also known as benzylamine, is an organic compound with the formula C6H5CH2NH2. It is a primary amine where the amino group is attached to a benzyl group. 2,4,6-Trinitrophenol, commonly known as picric acid, is a chemical compound with the formula C6H2(NO2)3OH. It is a nitroaromatic compound and is known for its explosive properties.
Preparation Methods
Phenylmethanamine
Phenylmethanamine can be synthesized through several methods. One common method involves the reduction of benzyl cyanide using hydrogen in the presence of a metal catalyst such as palladium, platinum, or nickel . Another method involves the reaction of benzyl chloride with ammonia or an amine in the presence of a base .
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol is typically prepared by nitrating phenol with a mixture of concentrated nitric acid and sulfuric acid. The reaction is highly exothermic and must be carefully controlled to prevent runaway reactions .
Chemical Reactions Analysis
Phenylmethanamine
Phenylmethanamine undergoes several types of chemical reactions:
Reduction: It can be reduced to toluene using strong reducing agents like lithium aluminum hydride.
Substitution: It reacts with acyl chlorides to form amides and with alkyl halides to form secondary amines.
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol undergoes several types of reactions:
Scientific Research Applications
Phenylmethanamine
Phenylmethanamine is used in various scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It is used in the synthesis of pharmaceuticals and agrochemicals.
Industry: It is used in the production of dyes, resins, and rubber chemicals.
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol has several scientific research applications:
Forensic Science: It is used in the detection of explosives.
Environmental Science: It is used in the study of environmental pollutants and their effects.
Materials Science: It is used in the development of sensors and other materials.
Mechanism of Action
Phenylmethanamine
Phenylmethanamine exerts its effects by acting as a nucleophile in various chemical reactions. It can donate its lone pair of electrons to electrophiles, forming new chemical bonds .
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol exerts its effects through its explosive properties. It decomposes rapidly upon heating or impact, releasing a large amount of energy . It can also act as an oxidizing agent in chemical reactions .
Comparison with Similar Compounds
Phenylmethanamine
Similar compounds include methylamine, ethylamine, and aniline. Phenylmethanamine is unique due to the presence of the benzyl group, which imparts different chemical properties compared to simple aliphatic amines .
2,4,6-Trinitrophenol
Similar compounds include 2,4-dinitrophenol and 2,4,6-trinitrotoluene (TNT). 2,4,6-Trinitrophenol is unique due to its higher explosive power compared to other nitroaromatic compounds .
Properties
CAS No. |
25566-60-3 |
---|---|
Molecular Formula |
C13H12N4O7 |
Molecular Weight |
336.26 g/mol |
IUPAC Name |
phenylmethanamine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C7H9N.C6H3N3O7/c8-6-7-4-2-1-3-5-7;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-5H,6,8H2;1-2,10H |
InChI Key |
CRBCQCHVUUTKDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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